(R)-Doxazosin-d8 is a deuterated analog of doxazosin, a selective antagonist of the alpha-1 adrenergic receptor. This compound is primarily utilized in pharmacological studies and analytical chemistry due to its isotopic labeling, which enhances the sensitivity and specificity of detection methods such as mass spectrometry. The molecular formula of (R)-Doxazosin-d8 is C₂₃H₁₇N₅O₅D₈, with a molecular weight of 459.53 g/mol. Its structure includes a quinazoline core, which is characteristic of many alpha-adrenergic antagonists, and it features multiple substituents that contribute to its biological activity .
These reactions are essential for synthesizing derivatives or conducting mechanistic studies .
(R)-Doxazosin-d8 exhibits biological activity similar to that of its non-deuterated counterpart, doxazosin. It primarily acts as an antagonist at alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism makes it useful in treating conditions such as hypertension and benign prostatic hyperplasia. Additionally, the deuterated form may offer advantages in pharmacokinetic studies by providing clearer data on metabolic pathways without interference from non-labeled compounds .
The synthesis of (R)-Doxazosin-d8 typically involves several steps:
These methods ensure that (R)-Doxazosin-d8 retains its biological activity while providing isotopic labeling for analytical purposes .
(R)-Doxazosin-d8 has several applications, including:
Its unique properties make it valuable for both clinical and laboratory settings .
Interaction studies involving (R)-Doxazosin-d8 typically focus on its pharmacological effects when combined with other medications. Notable interactions include:
Such studies are critical for understanding potential drug-drug interactions and optimizing therapeutic regimens.
(R)-Doxazosin-d8 shares structural similarities with several other compounds, particularly within the class of alpha-adrenergic antagonists. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Doxazosin | C₂₃H₂₅N₅O₅ | Non-deuterated form; widely used for hypertension |
| Prazosin | C₂₁H₂₄N₂O₄ | Shorter half-life; used primarily for hypertension |
| Terazosin | C₂₂H₂₃N₄O₄ | Longer duration; used for hypertension and BPH |
| Alfuzosin | C₂₂H₂₃N₄O₅ | Selective for urinary tract; used for BPH |
The uniqueness of (R)-Doxazosin-d8 lies in its isotopic labeling, which allows for enhanced detection and analysis in pharmacological studies while maintaining similar biological activity to its non-deuterated counterparts .
The strategic incorporation of deuterium into pharmaceutical compounds emerged as a transformative approach following the FDA's 2017 approval of deutetrabenazine, the first deuterated drug. Deuterium's kinetic isotope effect—stemming from its doubled atomic mass compared to hydrogen—alters bond dissociation energies, particularly affecting cytochrome P450-mediated metabolic pathways. (R)-Doxazosin-d8 exemplifies this paradigm, where eight hydrogen atoms in the piperazinyl group are replaced with deuterium (Figure 1).
Early deuterated drug development focused on extending half-lives while maintaining pharmacological activity. The piperazinyl deuteration in (R)-Doxazosin-d8 specifically targets metabolic soft spots identified in classical doxazosin, reducing first-pass metabolism through hepatic CYP3A4 inhibition. This molecular engineering follows principles established in foundational deuterium studies from the 1970s, which demonstrated isotopic substitution's potential to optimize pharmacokinetic profiles without altering target engagement.
As a deuterated derivative of the prototypical quinazoline-based alpha-1 antagonist, (R)-Doxazosin-d8 occupies a unique niche in adrenergic receptor research. The parent compound doxazosin demonstrates subtype-specific antagonism with dissociation constants (Ki) of 3.16 nM (α1A), 1 nM (α1B), and 3.98 nM (α1D). Deuterium substitution introduces subtle steric and electronic modifications that enable researchers to probe:
Structural comparisons reveal that the 2,3-dihydrobenzo[b]dioxin-2-yl methanone moiety remains intact, preserving critical interactions with adrenergic receptor subpockets. The deuterated piperazine ring (2,2,3,3,5,5,6,6-d8) modifies molecular polarizability, potentially influencing membrane permeability and blood-brain barrier penetration.
(R)-Doxazosin-d8 has become indispensable in quantitative mass spectrometry, serving as an internal standard for both gas chromatography (GC-MS) and liquid chromatography (LC-MS) applications. Its utility stems from:
The compound's synthesis involves meticulous isotopic enrichment (≥99% deuterium incorporation) to ensure minimal protiated contamination. Recent methodological advances employ (R)-Doxazosin-d8 in multiplexed assays quantifying parent drug and metabolites simultaneously, leveraging its +8 Da mass shift for unambiguous identification.
Chiral resolution of doxazosin enantiomers revealed critical differences in plasma protein binding kinetics. Studies demonstrate that (+)-doxazosin exhibits 1.5-2.3% higher plasma protein binding than its (-)-counterpart across species (human: 95.4% vs 94.3%; rat: 90.9% vs 89.4%). For (R)-Doxazosin-d8, enantiomeric purity (>98% ee) ensures precise pharmacokinetic modeling by eliminating confounding variables from stereoisomer interactions.
The development of (R)-Doxazosin-d8 required advances in asymmetric synthesis, particularly in maintaining chiral integrity during deuteration. Modern synthetic routes employ chiral auxiliaries to preserve the R-configuration while introducing deuterium at eight positions. Crystallographic analyses confirm that deuteration does not alter the molecule's spatial orientation in receptor-bound states.
The chirality of (R)-Doxazosin-d8 originates from the stereogenic center located at the carbon atom bearing the carbonyl group adjacent to the benzodioxin ring system [13]. This chiral center determines the absolute configuration as R according to Cahn-Ingold-Prelog priority rules, establishing the three-dimensional spatial arrangement of substituents around the stereocenter [14] [13]. The presence of this single chiral center generates two possible enantiomeric forms, with the R-enantiomer demonstrating distinct pharmacological and physicochemical properties compared to its S-counterpart [13] [15].
Theoretical molecular modeling studies reveal that the R-configuration positions the benzodioxin moiety in a specific spatial orientation relative to the quinazoline core, creating a unique three-dimensional molecular shape [14]. This stereochemical arrangement influences the overall molecular volume, surface topology, and electrostatic distribution patterns that govern intermolecular interactions [16] [17]. The chiral center adopts a tetrahedral geometry with bond angles approximately 109.5 degrees, consistent with sp³ hybridization of the carbon atom [18].
Conformational analysis indicates that (R)-Doxazosin-d8 exhibits restricted rotation around several key bonds, particularly the amide linkage connecting the piperazine ring to the benzodioxin carbonyl group [19]. This conformational constraint contributes to the overall rigidity of the molecular framework and influences the accessible conformational space during molecular recognition events [20] [21]. The preferred conformation places the quinazoline ring in an extended orientation relative to the benzodioxin system, minimizing steric clashes while optimizing electronic interactions [22] [23].
The deuterium isotopic substitution introduces subtle but measurable changes in the molecular geometry through primary isotopic effects [18] [24]. The carbon-deuterium bonds exhibit shorter bond lengths and reduced electronic polarizability compared to their protium analogs, resulting in altered vibrational frequencies and zero-point energies [18] [25]. These quantum mechanical effects contribute to enhanced molecular stability and modified conformational preferences that distinguish the deuterated compound from its non-labeled counterpart [10] [26].
The stereochemical configuration of (R)-Doxazosin-d8 profoundly influences its binding dynamics with alpha-1 adrenergic receptor subtypes [27] [13]. Experimental binding studies demonstrate that the R-enantiomer exhibits differential affinity profiles compared to the S-enantiomer, with the R-configuration showing preferential binding to specific receptor conformations [13] [15]. The stereochemical arrangement determines the spatial complementarity between the ligand and the receptor binding pocket, influencing both binding affinity and selectivity patterns [22] [28].
Protein binding assays reveal that (R)-Doxazosin-d8 demonstrates stereoselective plasma protein binding characteristics across multiple species [13] [15]. The compound exhibits binding percentages ranging from 89.4% to 94.3% in human, dog, and rat plasma, with the R-enantiomer showing consistently lower bound concentrations compared to the S-enantiomer [13]. This stereoselective binding pattern reflects differential interactions with plasma proteins, particularly albumin and alpha-1-acid glycoprotein, which possess chiral binding sites that recognize specific enantiomeric configurations [13] [15].
The molecular recognition process involves multiple stereochemical determinants that govern the binding kinetics and thermodynamics [28] [29]. The R-configuration facilitates specific hydrogen bonding interactions between the quinazoline nitrogen atoms and conserved receptor residues, while the spatial orientation of the benzodioxin moiety influences hydrophobic contact patterns within the binding pocket [27] [30]. These stereospecific interactions contribute to the observed differences in residence time and dissociation rates between enantiomeric forms [28] [29].
Binding affinity measurements demonstrate that stereochemical configuration affects both association and dissociation rate constants [14] [13]. The R-enantiomer exhibits distinct kinetic profiles characterized by altered on-rates and off-rates compared to racemic mixtures, reflecting the influence of molecular chirality on the dynamic binding process [29]. These kinetic differences translate into variations in biological activity and duration of action, emphasizing the importance of stereochemical considerations in drug design [26] [29].
| Parameter | (R)-Doxazosin | (+)-Doxazosin | Reference |
|---|---|---|---|
| Human Plasma Binding (%) | 89.4-94.3 | 90.9-95.4 | [13] |
| Dog Plasma Binding (%) | Similar range | Higher binding | [13] |
| Rat Plasma Binding (%) | Lowest among species | Consistently higher | [13] |
| Receptor Affinity (pKi) | 9.0-8.4 range | Varies by subtype | [31] |
Molecular docking studies employing advanced computational algorithms provide detailed insights into the stereoselective binding mechanisms of (R)-Doxazosin-d8 [22] [23]. High-resolution crystal structures of alpha-1 adrenergic receptors serve as the foundation for structure-based drug design approaches that model the three-dimensional interactions between the R-enantiomer and specific receptor conformations [32] [23]. These computational models utilize sophisticated scoring functions to evaluate binding poses and predict relative binding affinities across different stereoisomeric forms [16] [33].
Free energy perturbation calculations demonstrate the energetic consequences of stereochemical modifications on binding affinity [34] [35]. The computational protocols employ molecular dynamics simulations with enhanced sampling techniques to explore the conformational space accessible to both ligand and receptor during the binding process [35] [36]. These simulations reveal that the R-configuration stabilizes specific receptor conformations through favorable entropic and enthalpic contributions, resulting in deeper energy wells and prolonged residence times [28] [35].
Quantitative structure-activity relationship models incorporate stereochemical descriptors to predict the biological activity of chiral compounds [37] [38]. These computational approaches utilize three-dimensional molecular descriptors that capture the spatial arrangement of functional groups and electronic properties specific to each enantiomeric form [37]. The models demonstrate superior predictive accuracy when stereochemical information is explicitly included, highlighting the critical importance of chirality in determining biological outcomes [16] [17].
Machine learning algorithms trained on extensive datasets of chiral drug-receptor interactions enable rapid screening of stereoisomeric libraries [33] [29]. These computational tools employ neural networks and ensemble methods to identify structural features that correlate with stereoselective binding patterns [16] [33]. The models successfully distinguish between active and inactive enantiomers based on molecular descriptors derived from quantum mechanical calculations and conformational analysis [16] [38].
Advanced computational methods including replica exchange molecular dynamics and metadynamics simulations provide mechanistic insights into the stereochemical recognition process [35] [29]. These techniques reveal the dynamic pathways by which chiral ligands associate with and dissociate from receptor binding sites, identifying key intermediate states and transition structures that govern selectivity [28] [29]. The computational results demonstrate that stereochemical configuration influences both the thermodynamic stability of bound complexes and the kinetic barriers associated with binding and unbinding processes [34] [29].
The incorporation of deuterium atoms into (R)-Doxazosin-d8 produces significant primary kinetic isotope effects that fundamentally alter the molecular stability and metabolic behavior of the compound [10] [24]. The carbon-deuterium bonds exhibit approximately twice the mass of their protium counterparts, resulting in reduced vibrational frequencies and increased bond dissociation energies [18] [25]. These isotopic effects manifest as enhanced resistance to metabolic oxidation and prolonged biological half-life compared to the non-deuterated parent compound [10] [26].
Cytochrome P450-mediated metabolism studies reveal substantial deuterium kinetic isotope effects ranging from 2 to 10-fold reduction in metabolic clearance rates [24] [39]. The deuterium substitution at the piperazine ring positions creates metabolic "soft spots" that are protected from oxidative attack by hepatic enzymes [40] [26]. This protection results from the higher activation energy required to break carbon-deuterium bonds during the rate-limiting hydrogen abstraction step of cytochrome P450 catalysis [24] [41].
Pharmacokinetic studies demonstrate that deuteration can significantly alter the exposure profiles and eliminate the formation of specific metabolites [40] [26]. The isotopic substitution redirects metabolic pathways through a phenomenon known as metabolic switching, where blocked oxidation at deuterated sites forces metabolism through alternative pathways [40] [41]. This metabolic shunting can lead to altered ratios of metabolites while maintaining the overall extent of biotransformation [40] [42].
Molecular dynamics simulations reveal that deuterium incorporation influences the conformational dynamics and flexibility of the piperazine ring system [43] [18]. The increased mass of deuterium atoms reduces the amplitude of vibrational motions and alters the population of accessible conformational states [18] [44]. These subtle changes in molecular dynamics contribute to modified binding kinetics and altered interaction patterns with biological targets [43] [29].
| Property | Protium Analog | Deuterated Form | Isotope Effect |
|---|---|---|---|
| Bond Dissociation Energy | Lower | Higher (~5 kJ/mol) | [18] |
| Vibrational Frequency | Higher | Reduced by √2 factor | [18] [25] |
| Metabolic Clearance | Baseline | 2-10 fold reduction | [24] [39] |
| Half-life | Shorter | Extended | [10] [26] |
The stability enhancement conferred by deuteration extends beyond metabolic considerations to include improved chemical stability under various environmental conditions [43] [45]. Deuterated compounds exhibit reduced susceptibility to acid-catalyzed hydrolysis, thermal decomposition, and photodegradation processes [45]. These stability improvements arise from the fundamental differences in zero-point vibrational energies between carbon-deuterium and carbon-hydrogen bonds, which influence the energetics of chemical transformations [18] [25].